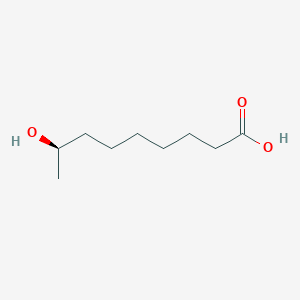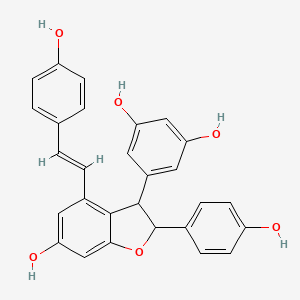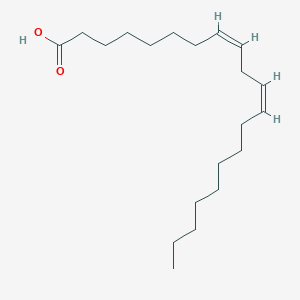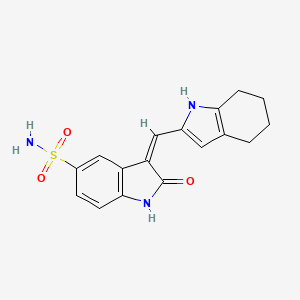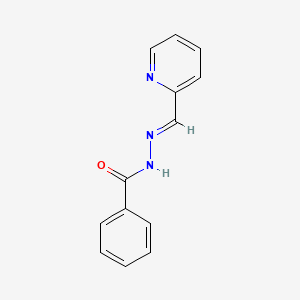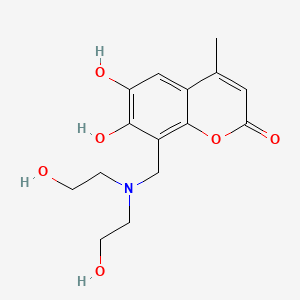
2-Hydroxyethyl sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxyethyl sulfonate is a sulfonate ester obtained by formal condensation of one of the hydroxy groups of ethylene glycol with sulfonic acid. It is a sulfonate ester and a primary alcohol. It derives from an ethylene glycol.
Applications De Recherche Scientifique
Environmental and Biochemical Interactions
2-Hydroxyethyl sulfonate may play a role in biochemical processes involving sulfotransferase enzymes. These enzymes are crucial in phase II biotransformation reactions in the liver, and their activity can be influenced by various compounds, potentially altering the metabolism of certain chemicals in the body. Studies indicate that some compounds can inhibit the sulfonation process, leading to reduced clearance of particular substances (Wang et al., 2005).
Photocatalytic Degradation
This compound derivatives, like 2-anthraquinone sulfonate, have demonstrated the capability to generate hydroxyl radicals under specific conditions such as UVA exposure. These radicals are highly reactive and can oxidize pollutants and toxic organic compounds, indicating the potential use of these compounds in environmental remediation and pollution control. The presence of certain chemicals, like cyclohexanol, can significantly enhance this degradation process (Liu & Sun, 2011).
Synthetic Chemistry Applications
In synthetic chemistry, hydroxylamine-O-sulfonate derivatives are used as nucleophilic amination reagents for various chloro-substituted compounds. These reactions can lead to the synthesis of heterocyclic hydroxylamine-O-sulfonates, which in turn can undergo various tandem reactions to form complex heterocyclic structures. This versatile chemistry opens up possibilities for creating novel compounds with potential applications in medicinal chemistry, such as anticancer, antiviral, and antimicrobial agents (Sączewski et al., 2011).
Wastewater Treatment
Aromatic sulfonates, including compounds like this compound, can be present in industrial wastewater. Innovative materials such as recyclable acrylic ester polymers have been developed for the effective removal of these compounds from wastewater. This indicates the potential of this compound and its derivatives in improving wastewater treatment processes (Pan et al., 2008).
Nanotechnology and Biomimetics
Modifications of cellulose nanocrystals with sulfonated ligands, similar in structure to this compound, have been explored for creating biomimetic nanostructures in aqueous media. This research paves the way for utilizing these modified nanocrystals in nanomedicine, particularly for viral inhibition, showcasing the potential of sulfonate derivatives in the field of biotechnology (Zoppe et al., 2015).
Propriétés
Formule moléculaire |
C2H5O4S- |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
2-hydroxyethyl sulfite |
InChI |
InChI=1S/C2H6O4S/c3-1-2-6-7(4)5/h3H,1-2H2,(H,4,5)/p-1 |
Clé InChI |
FZKPQHFEMFIDNR-UHFFFAOYSA-M |
SMILES |
C(COS(=O)[O-])O |
SMILES canonique |
C(COS(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


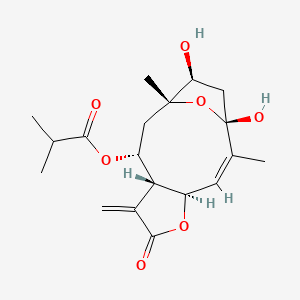
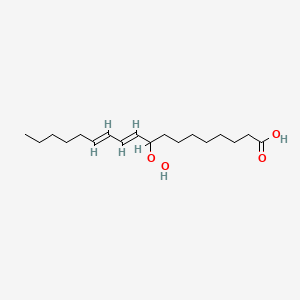
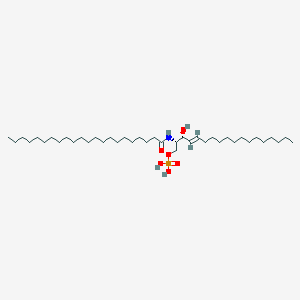


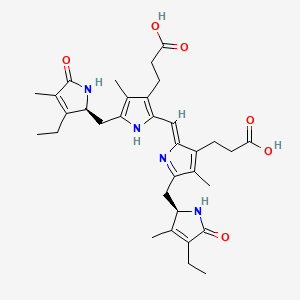
![5-chloro-2-methoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide](/img/structure/B1239018.png)

